1-Cyano-4-fluorosulfonyloxynaphthalene
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Overview
Description
1-Cyano-4-fluorosulfonyloxynaphthalene is an organic compound with the molecular formula C11H6FNO3S and a molecular weight of 251.23. This compound is characterized by the presence of a cyano group (–CN) and a fluorosulfonyloxy group (–SO2F) attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Chemical Reactions Analysis
1-Cyano-4-fluorosulfonyloxynaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The cyano and fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Cyanation Reactions: The cyano group can be transferred to other molecules using non-toxic cyanide sources.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various cyanating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-4-fluorosulfonyloxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology and Medicine:
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyano-4-fluorosulfonyloxynaphthalene involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic and electrophilic reactions, while the fluorosulfonyloxy group can undergo substitution reactions. The specific molecular pathways and targets are not well-characterized in the literature.
Comparison with Similar Compounds
1-Cyano-4-fluorosulfonyloxynaphthalene can be compared with other cyanated and fluorosulfonyloxy-substituted compounds. Similar compounds include:
1-Cyano-4-dimethylaminopyridinium bromide: A potential cyanide-releasing agent.
Cyanoethyl zinc bromide: Another cyanide-releasing agent.
These compounds share similar functional groups but differ in their specific chemical structures and reactivity. The uniqueness of this compound lies in its combination of the cyano and fluorosulfonyloxy groups attached to a naphthalene ring, which may impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-cyano-4-fluorosulfonyloxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZODRWHWHFXLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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